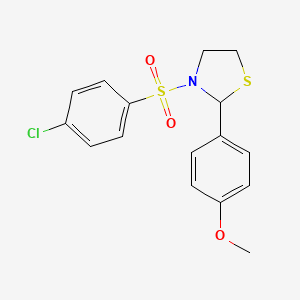

3-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

CAS No.: 319490-53-4

Cat. No.: VC6411265

Molecular Formula: C16H16ClNO3S2

Molecular Weight: 369.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 319490-53-4 |

|---|---|

| Molecular Formula | C16H16ClNO3S2 |

| Molecular Weight | 369.88 |

| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |

| Standard InChI | InChI=1S/C16H16ClNO3S2/c1-21-14-6-2-12(3-7-14)16-18(10-11-22-16)23(19,20)15-8-4-13(17)5-9-15/h2-9,16H,10-11H2,1H3 |

| Standard InChI Key | SGQARBXQWYKGQI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics and Molecular Design

Core Thiazolidine Framework

The thiazolidine ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. Its saturated structure confers conformational flexibility, enabling interactions with biological targets such as enzymes or receptors . In 3-((4-chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, the thiazolidine nitrogen at position 2 is bonded to a 4-methoxyphenyl group, while the sulfur atom at position 3 is modified with a 4-chlorophenylsulfonyl moiety. This substitution pattern introduces steric and electronic effects that may enhance stability and bioactivity compared to simpler thiazolidines .

Substituent Effects

-

4-Methoxyphenyl Group: The methoxy (-OCH₃) substituent at the para position of the phenyl ring is electron-donating, increasing electron density on the aromatic ring. This can influence π-π stacking interactions with hydrophobic pockets in proteins .

-

4-Chlorophenylsulfonyl Group: The sulfonyl (-SO₂-) linkage connected to a 4-chlorophenyl group introduces strong electron-withdrawing effects, potentially improving metabolic stability and binding affinity to targets such as kinase enzymes or ion channels . The chlorine atom further enhances lipophilicity, which may improve membrane permeability .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClN₂O₃S₂ |

| Molecular Weight | 398.88 g/mol |

| LogP (Lipophilicity) | ~3.2 (estimated) |

| Topological Polar Surface Area | 90.8 Ų |

Synthetic Pathways and Optimization

Thiazolidine Ring Formation

The synthesis of thiazolidine derivatives typically involves cyclization reactions between amines and thiocarbonyl compounds. A plausible route for this compound could begin with the formation of a propargyl amine intermediate, as demonstrated in the synthesis of analogous thiazolidines . For example, reacting 4-methoxyphenylpropargyl amine with a sulfur-containing electrophile, such as carbon disulfide, may yield the thiazolidine core.

Sulfonation Strategy

Introducing the 4-chlorophenylsulfonyl group likely involves sulfonation of a pre-formed thiazolidine intermediate. A two-step process could include:

-

Chlorosulfonation: Treating the thiazolidine with chlorosulfonic acid to generate a reactive sulfonyl chloride intermediate.

-

Nucleophilic Aromatic Substitution: Reacting the sulfonyl chloride with 4-chlorophenylamine under basic conditions to form the sulfonamide linkage .

Purification and Characterization

Silica gel chromatography is commonly employed to purify thiazolidine derivatives, as noted in the isolation of structurally related compounds . Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) would confirm the structure, with key signals including:

-

A singlet for the methoxy group at ~3.8 ppm in ¹H NMR.

-

Characteristic sulfonyl S=O stretches at ~1350–1150 cm⁻¹ in IR spectroscopy .

Biological Activity and Mechanism of Action

Central Nervous System (CNS) Activity

Structural analogs with electron-withdrawing substituents, such as para-chloro groups, have shown anticonvulsant effects in preclinical models . The sulfonamide moiety, common in CNS-active drugs like zonisamide, suggests potential utility in epilepsy or neurodegenerative disorders.

Applications in Drug Development

Oncology

The compound’s dual substituents align with SAR trends observed in antiproliferative thiazolidines. Its lipophilic profile may facilitate penetration into solid tumors, while the sulfonyl group could modulate apoptosis pathways via Bcl-2 protein inhibition .

Antimicrobial Agents

Sulfonamide-containing compounds are historically significant as antibacterial agents. Although no direct data exist for this derivative, the 4-chlorophenylsulfonyl group may confer activity against Gram-positive bacteria by inhibiting dihydropteroate synthase .

Future Directions and Research Gaps

-

SAR Studies: Systematic modification of the methoxy and sulfonyl groups could optimize potency and selectivity.

-

Target Identification: Proteomic profiling or kinase screening assays may elucidate molecular targets.

-

Formulation Development: Addressing solubility limitations via salt formation or nanoencapsulation could improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume